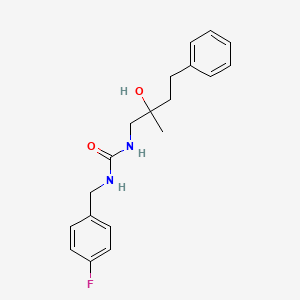

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea

Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a urea derivative characterized by a 4-fluorobenzyl group attached to the urea nitrogen and a branched hydroxyalkyl-phenyl substituent. The hydroxy-2-methyl-4-phenylbutyl moiety may enhance solubility and metabolic stability compared to simpler alkyl chains, while the 4-fluorobenzyl group is a common pharmacophore in receptor-targeted therapies .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2/c1-19(24,12-11-15-5-3-2-4-6-15)14-22-18(23)21-13-16-7-9-17(20)10-8-16/h2-10,24H,11-14H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGUOLZVIRMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-fluorobenzylamine and 2-hydroxy-2-methyl-4-phenylbutylamine.

Coupling Reaction: The intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the desired urea derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pimavanserin Derivatives

Pimavanserin (ACP-103), a 5-HT2A inverse agonist approved for Parkinson’s disease psychosis, shares the 1-(4-fluorobenzyl)urea core but incorporates a 1-methylpiperidin-4-yl group and a 4-isobutoxybenzyl substituent . Key differences include:

- Substituent Effects : The hydroxy-2-methyl-4-phenylbutyl group in the target compound replaces pimavanserin’s isobutoxybenzyl and piperidine groups. This substitution likely alters receptor selectivity, as the hydroxy group may increase polarity, reducing blood-brain barrier penetration compared to pimavanserin’s lipophilic isobutoxy chain .

- Metabolism : Microbial transformation of pimavanserin by Cunninghamella blakesleeana yields a hydroxylated metabolite, 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea. This metabolite shows reduced 5-HT2A binding affinity in docking studies compared to pimavanserin, suggesting hydroxylation may diminish activity .

CSF1R Inhibitors

Compound 40 (1-(4-fluorobenzyl)-3-(4-((7-(dimethylamino)quinazolin-4-yl)oxy)phenyl)urea) from is a CSF1R inhibitor with antitumor activity. Structural comparisons reveal:

- Pharmacophore Divergence : The target compound lacks the quinazolinyloxy-phenyl group critical for CSF1R inhibition in Compound 40. Instead, its hydroxy-phenylbutyl chain may favor interactions with other kinases or receptors.

- Purity and Synthesis : Compound 40’s high purity (99.8%) contrasts with lower yields in analogs like Compound 45 (76%), underscoring the impact of substituents on synthetic feasibility .

GSK-3 Inhibitors

describes 1-(4-fluorobenzyl)-3-(5-nitropyridin-2-yl)urea, a GSK-3β inhibitor with a nitro-pyridinyl substituent. Key distinctions include:

- In contrast, the target compound’s hydroxy-2-methyl group may engage in hydrogen bonding, favoring solubility over kinase affinity .

- Physical Properties : The GSK-3 inhibitor has a higher melting point (207–209°C) than typical urea derivatives, likely due to nitro-group-induced crystallinity. The target compound’s hydroxy group may lower its melting point, affecting formulation .

Metabolic and Stereochemical Considerations

- Hydroxylation Trends: Hydroxy groups, as seen in the target compound and pimavanserin metabolites, often correlate with phase II metabolism (e.g., glucuronidation). This could shorten half-life compared to non-hydroxylated analogs like Compound 40 .

- Stereochemistry : highlights a urea derivative with undefined stereocenters. The target compound’s 2-hydroxy-2-methyl group introduces a chiral center, which, if resolved, could significantly impact potency and selectivity .

Activité Biologique

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound's structure features a urea moiety linked to a phenylbutyl group, which is substituted with a hydroxyl group and a fluorobenzyl group. This configuration is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits notable activity against specific cancer cell lines, particularly in the context of triple-negative breast cancer (TNBC). The following mechanisms have been identified:

- Cytotoxicity : The compound demonstrates cytotoxic effects on cancer cells, potentially by inducing apoptosis and inhibiting cell proliferation. A study reported that it effectively crossed the blood-brain barrier (BBB), suggesting its utility in treating metastatic cancers that affect the brain .

- Target Interaction : It has been shown to interact with fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumor growth and metastasis. The inhibition of FGFR1 by this compound may contribute to its anticancer properties .

Efficacy in Cell Lines

A series of experiments have evaluated the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 5.0 | Induction of apoptosis, FGFR1 inhibition |

| SK-BR-3 (HER2+) | 7.5 | Cell cycle arrest |

| HCT116 (Colorectal) | 10.0 | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

- Study on Metastatic Breast Cancer : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in mice models bearing MDA-MB-231 xenografts. The compound was administered at a dose of 10 mg/kg via intraperitoneal injection, leading to peak plasma concentrations sufficient to exert therapeutic effects within one hour post-administration .

- Neurotoxicity Assessment : While evaluating the neurotoxic profile, it was found that the compound exhibited limited interaction with dopamine receptors, suggesting a lower risk for neurological side effects compared to other similar compounds .

Structural Activity Relationship (SAR)

The structural modifications of the urea moiety and their impact on biological activity were analyzed. Key findings include:

- Substituent Effects : Electron-withdrawing groups at the para position enhanced cytotoxicity, while electron-donating groups led to decreased activity.

- Linker Length : Increasing the length of the alkyl linker resulted in enhanced cytotoxicity, indicating an optimal balance between hydrophobicity and interaction with target receptors .

Q & A

Q. What are the key considerations in designing a synthetic route for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea to ensure high yield and purity?

- Methodological Answer : Synthetic routes typically involve multi-step reactions, starting with the formation of the urea backbone via condensation of isocyanates with amines. Key considerations include:

- Reagent Selection : Use of 4-fluorobenzylamine and a hydroxyl-substituted alkyl halide for nucleophilic substitution .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) to enhance reaction kinetics .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates and final products .

Example reaction sequence:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Fluorobenzylamine + Phosgene | THF, 0°C | 75% |

| 2 | Intermediate + 2-hydroxy-2-methyl-4-phenylbutylamine | DMF, 80°C | 60% |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H and C NMR to confirm substituent connectivity (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, hydroxyl proton at δ 2.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 369.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Dose-dependent inhibition of target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cytotoxicity Testing : MTT assays on cell lines (IC determination) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Methodological Answer : Contradictions arise from stereochemistry, solvent effects, or impurities. Strategies include:

- Comparative Analysis : Compare experimental data with computed NMR shifts (DFT calculations) .

- 2D NMR : Use COSY and HSQC to resolve overlapping signals .

- Isotopic Labeling : Introduce F or C labels to track specific groups .

Q. What strategies optimize reaction conditions for synthesizing analogs with modified substituents?

- Methodological Answer : Focus on substituent compatibility and steric effects:

- Fluorobenzyl Modifications : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .

- Hydroxyl Group Protection : Temporarily protect the 2-hydroxy group with TBSCl to prevent side reactions during alkylation .

- High-Throughput Screening : Test solvent/base combinations (e.g., DCM vs. THF; KCO vs. EtN) to maximize yield .

Q. How can metabolic pathways or degradation products of this compound be elucidated under physiological conditions?

- Methodological Answer : Employ:

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .

- Stability Studies : Expose the compound to simulated gastric fluid (pH 2.0) or plasma to identify hydrolysis products (e.g., urea cleavage to amines) .

- Isotope Tracing : Use O-labeled water to track hydroxylation pathways .

Q. What computational methods are effective for predicting binding modes or SAR (Structure-Activity Relationship)?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- QSAR Modeling : Develop regression models correlating substituent properties (logP, polar surface area) with IC values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Potential causes include assay variability or impurities. Solutions:

- Reproducibility Checks : Repeat assays in triplicate across independent labs .

- Purity Reassessment : Use orthogonal methods (HPLC, DSC) to verify compound integrity .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., via forest plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.